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molecular formula C7H8ClIN2 B8224241 3-Iodobenzamidine hydrochloride

3-Iodobenzamidine hydrochloride

Cat. No. B8224241
M. Wt: 282.51 g/mol
InChI Key: BFKQPNRKDYZRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157490B2

Procedure details

Ammonia gas was bubbled into an ice-cold suspension of the product (1.00 g, 3.21 mmol) from Step A in 20 mL of absolute ethanol for 20 min. The resultant clear solution was allowed to warm to room temperature and stirred for 48 h. The reaction mixture was then concentrated under reduced pressure, and the residue was triturated with diethyl ether. The supernatant was decanted, and the residual gummy product was dried in vacuo to afford the title compound as white foam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[ClH:2].[I:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7](=[NH:11])OCC>C(O)C>[ClH:2].[I:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([NH2:11])=[NH:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
product
Quantity
1 g
Type
reactant
Smiles
Cl.IC=1C=C(C(OCC)=N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
CUSTOM
Type
CUSTOM
Details
the residual gummy product was dried in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cl.IC=1C=C(C(=N)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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